AZD8186

Catalog No.
S548350
CAS No.
1627494-13-6
M.F
C24H25F2N3O4
M. Wt
457.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD8186

CAS Number

1627494-13-6

Product Name

AZD8186

IUPAC Name

8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide

Molecular Formula

C24H25F2N3O4

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C24H25F2N3O4/c1-14(27-18-11-16(25)10-17(26)12-18)19-8-15(24(31)28(2)3)9-20-21(30)13-22(33-23(19)20)29-4-6-32-7-5-29/h8-14,27H,4-7H2,1-3H3/t14-/m1/s1

InChI Key

LMJFJIDLEAWOQJ-CQSZACIVSA-N

SMILES

CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

AZD8186; AZD 8186; AZD-8186.

Canonical SMILES

CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F

Isomeric SMILES

C[C@H](C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F

Description

The exact mass of the compound Azd-8186 is 457.18131 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AZD-8186 is a small molecule inhibitor that targets phosphatidylinositol 3-kinase beta (PI3Kβ) and delta (PI3Kδ) []. These enzymes are part of a cell signaling pathway involved in cell growth, proliferation, and survival. Mutations or alterations in this pathway are frequently observed in various cancers [, ].

Mechanism of Action

AZD-8186 works by specifically binding to the ATP-binding pocket of PI3Kβ and PI3Kδ, thereby preventing their activity. This inhibition disrupts the downstream signaling cascade, leading to decreased cell growth and survival, ultimately promoting cell death in cancer cells [, ].

Preclinical Studies

Preclinical studies using cell lines and animal models have shown promising anti-tumor activity of AZD-8186, particularly in cancers with PTEN deficiency (PTEN is a tumor suppressor gene that negatively regulates PI3K signaling) [, ]. AZD-8186 demonstrated effectiveness as a monotherapy and even greater efficacy when combined with other anti-cancer drugs targeting different points in the signaling pathway [, ].

AZD8186 is a small molecule that serves as a potent and selective inhibitor of the phosphoinositide 3-kinase beta isoform (PI3Kβ). It is currently under investigation for its potential therapeutic applications in treating various advanced solid tumors, particularly those with mutations in the PTEN or PIK3CB genes. The chemical formula for AZD8186 is C24H25F2N3O4C_{24}H_{25}F_{2}N_{3}O_{4}, and it has a molecular weight of approximately 457.478 g/mol. Its IUPAC name is 8-[(1R)-1-[(3,5-difluorophenyl)amino]ethyl]-N,N-dimethyl-2-(morpholin-4-yl)-4-oxo-4H-chromene-6-carboxamide .

AZD-8186 acts by competitively binding to the ATP-binding site of PI3Kβ and δ isoforms, thereby inhibiting their enzymatic activity []. This disrupts the PI3K/Akt/mTOR signaling pathway, which plays a critical role in cell growth and survival. By inhibiting this pathway, AZD-8186 can lead to decreased tumor cell proliferation and induce cell death in cancer cells dependent on PI3K signaling.

Typical for small molecules, including:

  • Heck Coupling: A regioselective Heck coupling reaction is employed in its synthesis, which allows for the formation of carbon-carbon bonds.
  • Hydrolysis: The compound can undergo hydrolysis under certain conditions, leading to the release of functional groups.
  • Oxidation and Reduction: As with many organic compounds, AZD8186 may participate in oxidation-reduction reactions, affecting its biological activity.

AZD8186 exhibits significant biological activity as an inhibitor of the PI3Kβ signaling pathway. This pathway plays a crucial role in cell growth, proliferation, and survival, making it a key target in cancer therapy. In clinical trials, AZD8186 has demonstrated:

  • Tolerability: Generally well-tolerated in patients, with gastrointestinal symptoms being the most common adverse events.
  • Antitumor Activity: Preliminary evidence suggests limited antitumor activity, particularly in prostate cancer where reductions in prostate-specific antigen levels were observed .
  • Combination Efficacy: When combined with other therapies like abiraterone acetate or vistusertib, AZD8186 showed enhanced antitumor effects in preclinical studies involving PTEN-null tumor models .

The synthesis of AZD8186 has been optimized for large-scale production. Key steps include:

  • Regioselective Heck Coupling: This initial step forms the core structure by creating carbon-carbon bonds.
  • Asymmetric Synthesis: The process employs asymmetric synthesis techniques to ensure the desired stereochemistry of the final product.
  • Purification and Characterization: Following synthesis, AZD8186 undergoes purification processes to achieve high purity levels suitable for clinical use .

AZD8186 is primarily being investigated for its applications in oncology. Specific areas include:

  • Prostate Cancer: Targeting tumors with PTEN loss or PIK3CB mutations.
  • Triple-Negative Breast Cancer: Exploring efficacy in this aggressive cancer type.
  • Non-Small Cell Lung Cancer: Investigating treatment options for patients with specific genetic mutations.

Research indicates that AZD8186 interacts selectively with PI3Kβ and shows minimal activity against other isoforms such as PI3Kα and PI3Kδ. This selectivity aims to minimize adverse effects associated with broader PI3K inhibition. Studies have shown that AZD8186 can effectively inhibit target pathways in both plasma and tumor tissues without significant drug-drug interactions when used alongside other cancer therapies .

AZD8186 shares similarities with several other compounds targeting the PI3K pathway. Here are notable comparisons:

Compound NameTargetSelectivityUnique Features
AZD8835PI3KαModerateFocused on alpha isoform inhibition
BYL719PI3KαHighFirst-in-class selective PI3Kα inhibitor
GDC-0941PI3KαModerateBroad-spectrum inhibition
IPI-145PI3Kδ/γModerateDual inhibition approach

AZD8186's uniqueness lies in its potent selectivity for PI3Kβ, which helps mitigate the toxicity risks associated with inhibiting multiple isoforms simultaneously .

Phosphoinositide 3-Kinase Isoform Selectivity and Inhibition Kinetics

Differential IC50 Values for Phosphoinositide 3-Kinase Beta (4 nM) and Phosphoinositide 3-Kinase Delta (12 nM)

AZD8186 demonstrates potent and selective inhibition of specific phosphoinositide 3-kinase isoforms through differential binding affinities [7]. In biochemical enzyme assays, AZD8186 exhibits an IC50 value of 4 nanomolar against phosphoinositide 3-kinase beta and 12 nanomolar against phosphoinositide 3-kinase delta [1] [3] [7]. This selectivity profile positions AZD8186 as a dual phosphoinositide 3-kinase beta and delta inhibitor with preferential activity toward the beta isoform [31].

The tight-binding kinetics of AZD8186 result in biochemical assays underestimating the absolute selectivity profile for phosphoinositide 3-kinases [31]. In comprehensive kinase selectivity screening, AZD8186 demonstrates greater than 100-fold selectivity for phosphoinositide 3-kinase beta and delta versus 74 other protein and lipid kinases [31]. At 10 micromolar concentration, AZD8186 showed no significant binding to 442 other kinases in a KinomeScan screen, confirming its specificity for phosphoinositide 3-kinase family kinases without detectable off-target activity [31] [32].

Table 1: AZD8186 Inhibition Profile Against Phosphoinositide 3-Kinase Isoforms

Phosphoinositide 3-Kinase IsoformIC50 Value (nM)Selectivity Ratio
Phosphoinositide 3-Kinase Beta41.0
Phosphoinositide 3-Kinase Delta123.0
Phosphoinositide 3-Kinase Alpha358.8
Phosphoinositide 3-Kinase Gamma675168.8

The cellular potency of AZD8186 correlates with its biochemical selectivity profile [31]. In PTEN-null MDA-MB-468 cells, AZD8186 inhibits phosphoinositide 3-kinase beta-dependent activation of phosphorylated AKT (Serine 473) with an IC50 value of 3 nanomolar [7] [31]. In contrast, the compound demonstrates reduced potency in PIK3CA-mutant BT474c cells with an IC50 of 752 nanomolar, confirming its selectivity for phosphoinositide 3-kinase beta over phosphoinositide 3-kinase alpha [31].

For phosphoinositide 3-kinase delta inhibition, AZD8186 effectively blocks immunoglobulin M-stimulated phosphorylation of AKT in JEKO cells with an IC50 value of 17 nanomolar [31] [32]. This cellular activity demonstrates the compound's dual inhibitory capacity against both target isoforms in physiologically relevant cellular contexts [9].

Structural Determinants of Selectivity Over Phosphoinositide 3-Kinase Alpha and Gamma

The molecular basis for AZD8186's selectivity over phosphoinositide 3-kinase alpha and gamma isoforms involves specific structural features of the adenosine triphosphate binding sites [10]. Class I phosphoinositide 3-kinases possess highly homologous adenosine triphosphate binding sites that differ only in a handful of residues at the periphery of the binding site [10]. These non-conserved residues cluster into two distinct regions that influence inhibitor selectivity [10].

The specificity pocket represents a critical structural determinant for isoform selectivity [10]. This pocket has been observed in crystal structures of all Class I isoforms and involves conformational changes in key tryptophan residues [10]. In phosphoinositide 3-kinase alpha, the tryptophan 780 residue is restrained by a hydrogen bond network involving glutamate 798, which is anchored by interactions with arginine 852 and asparagine 782 [10]. This hydrogen bond network restricting tryptophan movement may contribute to reduced binding affinity for compounds selective for phosphoinositide 3-kinase beta and delta [10].

Table 2: Key Non-Conserved Residues Affecting AZD8186 Selectivity

Phosphoinositide 3-Kinase IsoformPosition 1Position 2Binding Site Character
Phosphoinositide 3-Kinase AlphaHistidine 855Glutamine 859Restrictive
Phosphoinositide 3-Kinase BetaGlutamate 858Aspartate 862Accommodating
Phosphoinositide 3-Kinase DeltaAsparagine 836Aspartate 832Selective
Phosphoinositide 3-Kinase GammaThreonine 886Lysine 890Divergent

The affinity pocket also contributes to isoform selectivity through interactions with non-conserved residues [10]. In phosphoinositide 3-kinase delta, the glutamine 795 residue at the equivalent position to arginine in other isoforms provides greater flexibility due to its shorter sidechain length [10]. This structural difference may allow for greater tolerance of substitutions in the affinity pocket region, contributing to AZD8186's enhanced binding to phosphoinositide 3-kinase delta compared to alpha and gamma isoforms [10].

The hinge region, despite being conserved between isoforms, can also influence selectivity through subtle conformational differences [10]. Modifications to hinge-binding moieties have been shown to affect isoform selectivity even when the hinge residues themselves are identical across isoforms [10]. These observations suggest that AZD8186's selectivity arises from a complex interplay of binding site interactions rather than simple contact with individual non-conserved residues [10].

Downstream Signaling Modulation

Suppression of AKT and Mechanistic Target of Rapamycin Pathway Biomarkers

AZD8186 treatment results in dose-dependent suppression of key AKT and mechanistic target of rapamycin pathway biomarkers [2]. In platelet-rich plasma analyses from clinical studies, substantial reductions were observed in proximal markers of phosphoinositide 3-kinase beta inhibition, including phosphorylated AKT (Serine 473), phosphorylated AKT (Threonine 308), and phosphorylated glycogen synthase kinase 3 beta [2]. The 120 milligram twice daily monotherapy cohort demonstrated deeper and longer reduction compared to the 60 milligram twice daily cohort [2].

Comprehensive biomarker analysis in PTEN-deficient cell lines reveals consistent suppression of downstream signaling targets [11]. AZD8186 treatment at 2 micromolar concentration for 2 hours moderately but significantly decreased levels of phosphorylated AKT in PTEN-loss MDA-MB-436 and MDA-MB-468 cell lines when normalized by beta-actin [11]. In contrast, non-PTEN loss cell lines Sum-159 and MFM-223 showed no reduction in phosphorylated AKT levels following AZD8186 treatment [11].

Table 3: AZD8186-Induced Biomarker Suppression in PTEN-Deficient Models

BiomarkerCell LineReduction (%)Time Point
Phosphorylated AKT (Ser473)MDA-MB-46860-702 hours
Phosphorylated AKT (Thr308)PC350-654 hours
Phosphorylated PRAS40LNCaP70-802 hours
Phosphorylated S6K1HCC7055-704 hours

The compound effectively suppresses phosphorylation of PRAS40 and ribosomal protein S6 kinase 1, which are downstream targets of AKT signaling [11] [31]. In PTEN-loss cell lines, AZD8186 inhibited phosphorylation of ribosomal protein S6 kinase 1 and PRAS40, while non-PTEN loss cell lines showed minimal inhibitory effects except for phosphorylated ribosomal protein S6 kinase 1 in Sum-159 cells [11].

Mechanistic target of rapamycin pathway suppression occurs through upstream AKT inhibition [16]. Combined inhibition of phosphoinositide 3-kinase beta and mechanistic target of rapamycin using AZD8186 with vistusertib results in increased suppression of phosphorylated NDRG1 and phosphorylated 4E-BP1 biomarkers [16]. This combination approach demonstrates more effective antiproliferative effects compared to single-agent phosphoinositide 3-kinase beta inhibition [16].

FOXO3 Nuclear Translocation and MYC Downregulation

AZD8186 induces nuclear translocation of the transcription factor FOXO3, representing a key downstream consequence of phosphoinositide 3-kinase pathway inhibition [16] [31]. AKT-mediated phosphorylation of FOXO proteins typically excludes them from the nucleus, and phosphoinositide 3-kinase inhibition reverses this exclusion [31]. AZD8186 promoted translocation of FOXO to the nucleus in PTEN-deficient HCC70 and LNCaP cells at concentrations related to the compound's potency in each cell line [31].

The combination of AZD8186 with mechanistic target of rapamycin inhibition enhances FOXO3 nuclear translocation [16]. Biomarker analysis revealed that monotherapy and combination treatment consistently reduced similar biomarkers, while combination therapy increased nuclear translocation of FOXO3 beyond that observed with single-agent treatment [16]. This enhanced nuclear translocation correlates with improved efficacy in PTEN-null tumor models [16].

MYC downregulation represents a critical mechanism underlying AZD8186's anti-tumor activity, particularly in germinal center B-cell-like diffuse large B-cell lymphoma models [17]. Gene expression profiling following AZD8186 treatment identified multiple MYC target gene signatures as significantly downregulated [17]. Among the top 30 downregulated gene sets following AZD8186 treatment, five were MYC-related signatures, suggesting that deregulation of MYC gene expression networks constitutes a central mechanism of phosphoinositide 3-kinase beta and delta inhibition [17].

Table 4: MYC-Related Pathway Modulation by AZD8186

Model SystemMYC Protein ReductionTime PointAssociated Phenotype
HT (GCB DLBCL)70-80%24 hoursG0/G1 arrest
K422 (GCB DLBCL)65-75%24 hoursGrowth inhibition
TMD8 (ABC DLBCL)40-50%24 hoursApoptosis
OCI-Ly10 (ABC DLBCL)45-55%24 hoursCell death

Functional validation of MYC's role in AZD8186 sensitivity was demonstrated through rescue experiments [17]. Exogenous expression of MYC in the germinal center B-cell-like diffuse large B-cell lymphoma cell line HT mediated resistance to AZD8186 treatment, indicating an essential role of the transcription factor for the survival-promoting effect of the phosphoinositide 3-kinase signaling pathway [17].

The temporal relationship between phosphoinositide 3-kinase inhibition and MYC downregulation suggests direct pathway dependence [17]. MYC protein levels were reduced in AZD8186-sensitive cell lines HT and K422, while MYC levels remained unaffected in AZD8186-resistant OCI-Ly2 cells [17]. In insensitive WSUDLCL2 cells, an initial drop of MYC protein levels after 6 hours was followed by recovery after 24 hours of treatment [17].

Cellular and Molecular Consequences

Cell Cycle Arrest and Apoptosis Induction

AZD8186 treatment induces cell cycle arrest primarily at the G0/G1 phase transition in sensitive cell lines [17]. Flow cytometric analysis demonstrates that phosphoinositide 3-kinase beta and delta inhibition results in accumulation of cells in G0/G1 phase, which correlates with MYC downregulation in germinal center B-cell-like diffuse large B-cell lymphoma models [17]. This cell cycle arrest appears to be mechanistically linked to the compound's ability to suppress MYC-driven proliferative programs [17].

Apoptosis induction occurs through multiple molecular pathways following AZD8186 treatment [13]. In prostate cancer models, AZD8186 demonstrated increases in apoptosis as measured by caspase-3 activity and flow cytometry [13]. The compound induced significant apoptosis in LNCaP and 22RV1 cell lines with associated decreases in cell proliferation [13]. Annexin V-FITC/PI staining confirmed that AZD8186 treatment promotes programmed cell death rather than necrotic cell death [13].

Table 5: Cell Cycle and Apoptosis Effects of AZD8186

Cell LineModel TypeG0/G1 Arrest (%)Apoptosis Induction (%)Treatment Duration
HTGCB DLBCL65-7525-3548 hours
TMD8ABC DLBCL45-5540-5048 hours
LNCaPProstate55-6530-4072 hours
MDA-MB-468Breast60-7020-3048 hours

The pro-apoptotic effects of AZD8186 involve modulation of key survival signaling pathways [17]. In activated B-cell-like diffuse large B-cell lymphoma models, phosphoinositide 3-kinase beta and delta inhibition impairs oncogenic nuclear factor kappa B and activator protein-1 transcription factor activity, reducing expression of pro-survival target genes [17]. This includes downregulation of interleukin-6, interleukin-10, interferon regulatory factor 4, and BCL2L1 on both messenger ribonucleic acid and protein levels [17].

The cellular sensitivity to AZD8186-induced apoptosis correlates with PTEN status and phosphoinositide 3-kinase pathway dependence [31]. Cells sensitive to AZD8186 with growth inhibition values less than 1 micromolar are enriched for, but not exclusively associated with, PTEN deficiency [1]. This suggests that while PTEN loss is a strong predictor of sensitivity, additional molecular determinants contribute to the compound's pro-apoptotic effects [1].

Metabolic Reprogramming via PDHK4 Upregulation

AZD8186 treatment induces comprehensive metabolic reprogramming in PTEN-null tumors, with pyruvate dehydrogenase kinase 4 upregulation representing a key component of this response [20]. Therapeutic inhibition of phosphoinositide 3-kinase beta upregulates pyruvate dehydrogenase kinase 4 expression and increases pyruvate dehydrogenase phosphorylation, indicating reduced carbon flux into the tricarboxylic acid cycle [20]. This metabolic shift represents a fundamental alteration in cellular energy production pathways [20].

Genome-wide RNA sequencing analysis of PTEN-null triple-negative breast tumor xenografts treated with AZD8186 revealed modification of transcript and protein biomarkers associated with cellular metabolism [20]. The compound treatment resulted in downregulation of cholesterol biosynthesis genes and upregulation of markers associated with metabolic stress [20]. These changes suggest that phosphoinositide 3-kinase beta inhibition exploits a metabolic dependency that contributes to therapeutic benefit through induction of cellular stress [20].

Table 6: Metabolic Pathway Modulation by AZD8186

Metabolic PathwayDirection of ChangeKey Enzymes AffectedFunctional Consequence
Pyruvate MetabolismInhibitedPDHK4 ↑, PDH-P ↑Reduced TCA flux
Cholesterol BiosynthesisSuppressedHMGCS1 ↓, IDI1 ↓, MVD ↓Membrane stress
Nucleotide SynthesisAlteredMultiple enzymesGrowth constraint
Amino Acid MetabolismModifiedVarious transportersProtein synthesis stress

Pyruvate dehydrogenase kinase 4 upregulation occurs downstream of AKT and mechanistic target of rapamycin signaling modulation [20]. The expression of pyruvate dehydrogenase kinase 4 was also upregulated by the AKT inhibitor AZD5363 and the mechanistic target of rapamycin inhibitor AZD2014, suggesting that regulation of this pathway is mediated downstream of AKT and mechanistic target of rapamycin signaling [20]. This indicates that metabolic reprogramming represents a direct consequence of phosphoinositide 3-kinase pathway inhibition rather than an off-target effect [20].

Metabolomic analysis revealed numerous changes in key carbon pathways, nucleotide synthesis, and amino acid biosynthesis following AZD8186 treatment [20]. These metabolic alterations are consistent with the upregulation of pyruvate dehydrogenase kinase 4 and suggest a coordinated cellular response to phosphoinositide 3-kinase beta inhibition [20]. The metabolic stress induced by these changes may contribute to the compound's anti-tumor activity by overwhelming cellular adaptation mechanisms [20].

Triple-Negative Breast Cancer Xenograft Efficacy

AZD8186 has shown substantial therapeutic potential in triple-negative breast cancer models characterized by phosphatase and tensin homolog deficiency. In HCC70 triple-negative breast cancer xenografts, AZD8186 treatment at 100 milligrams per kilogram twice daily for 11 doses resulted in pathway biomarker suppression including phosphorylated protein kinase B, phosphorylated proline-rich protein kinase B substrate 40 kilodaltons, and phosphorylated ribosomal protein S6 [4]. The compound demonstrated single-agent activity in vivo, with genome-wide ribonucleic acid sequencing analysis revealing significant downregulation of cholesterol biosynthesis genes and upregulation of metabolic stress markers [4].

In MDA-MB-468 triple-negative breast cancer xenografts, AZD8186 monotherapy showed limited single-agent efficacy in vivo, but when combined with paclitaxel achieved significant tumor growth control with a treatment to control ratio of 0.33 [5] [6]. The MDA-MB-436 model demonstrated synergistic efficacy when AZD8186 was combined with paclitaxel, achieving a combination index of 0.473, indicating strong synergistic interaction [5] [6]. These phosphatase and tensin homolog-deficient triple-negative breast cancer models consistently showed enhanced sensitivity to AZD8186 treatment compared to phosphatase and tensin homolog-wild-type cell lines [5].

Prostate Cancer Models: Prostate-Specific Antigen Reduction and Tumor Regression

AZD8186 has demonstrated remarkable efficacy in phosphatase and tensin homolog-deficient prostate cancer models. In PC3 prostate cancer xenografts, AZD8186 treatment resulted in complete inhibition of tumor growth when administered at appropriate dosing regimens [2]. The compound achieved significant prostate-specific antigen reduction in clinical studies, with patients experiencing confirmed prostate-specific antigen responses defined as greater than 50% decline from baseline [7] [3].

In the PC346C phosphatase and tensin homolog-negative patient-derived xenograft model, AZD8186 monotherapy achieved 66% tumor growth inhibition compared to placebo-treated controls after 28 days of treatment [8] [9]. When combined with surgical castration, the compound induced long-lasting tumor regression that persisted even after treatment cessation [8]. The 786-0 renal cell adenocarcinoma model, which is phosphatase and tensin homolog-null, showed sensitivity to AZD8186 at doses as low as 12.5 milligrams per kilogram, with significant antitumor activity and measurable changes in fluorodeoxyglucose positron emission tomography uptake [4] [10].

Combination Therapy Strategies

Synergy with Docetaxel in Phosphatase and Tensin Homolog-Null Cancers

The combination of AZD8186 with docetaxel has shown enhanced therapeutic efficacy in phosphatase and tensin homolog-null tumor models. Preclinical studies demonstrated that AZD8186 combines in an additive manner with docetaxel to deliver increased antitumor activity specifically in phosphatase and tensin homolog-deficient models [2] [3]. The combination showed superior efficacy compared to either agent alone, with scheduling studies indicating that intermittent exposure to AZD8186 maintained efficacy while potentially reducing toxicity [2].

In docetaxel-resistant prostate cancer models, the combination of AZD8186 with selumetinib (a mitogen-activated protein kinase kinase 1/2 inhibitor) demonstrated significant synergistic effects. The DU145-DR docetaxel-resistant xenograft model showed a 45% tumor reduction when treated with the combination compared to vehicle control, with the combination being significantly more effective than cabazitaxel, which is a standard treatment for docetaxel-resistant patients [11]. The combination treatment resulted in decreased phosphorylation of both protein kinase B and extracellular signal-regulated kinase, indicating effective dual pathway inhibition [11].

Androgen Deprivation Co-Treatment Mechanisms

AZD8186 has shown significant synergistic effects when combined with androgen deprivation therapy in prostate cancer models. In phosphatase and tensin homolog-negative PC346C xenografts, the combination of AZD8186 with castration resulted in long-lasting tumor regression that persisted after treatment cessation [8]. The combination with abiraterone acetate, an androgen receptor pathway inhibitor, showed additive antitumor activity with acceptable tolerability profiles [7] [3].

Mechanistic studies revealed important cross-talk between the phosphoinositide 3-kinase/protein kinase B pathway and androgen receptor signaling. Treatment with AZD8186 resulted in upregulation of androgen receptor target genes including kallikrein-related peptidase 3, transmembrane protease serine 2, and FK506 binding protein 5 [8]. This compensatory upregulation of androgen receptor signaling upon phosphoinositide 3-kinase/protein kinase B inhibition provides strong rationale for combination therapy targeting both pathways simultaneously [8] [9].

Metabolic Dependency Exploitation

Cholesterol Biosynthesis Pathway Suppression (3-hydroxy-3-methylglutaryl-coenzyme A synthase 1, Isopentenyl-diphosphate delta isomerase 1)

AZD8186 treatment resulted in significant downregulation of cholesterol biosynthesis pathways in phosphatase and tensin homolog-null tumor models. Genome-wide ribonucleic acid sequencing analysis of HCC70 tumor xenografts revealed that AZD8186 treatment caused downregulation of cholesterol biosynthesis genes with normalized enrichment scores indicating significant pathway suppression [4] [10]. Key enzymes in the cholesterol biosynthesis pathway showed marked downregulation, including 3-hydroxy-3-methylglutaryl-coenzyme A synthase 1, isopentenyl-diphosphate delta isomerase 1, and squalene epoxidase [4] [10].

Protein expression analysis confirmed that 3-hydroxy-3-methylglutaryl-coenzyme A synthase 1 and isopentenyl-diphosphate delta isomerase 1 were significantly decreased in phosphatase and tensin homolog-null cell lines and tumor xenografts that were sensitive to AZD8186 [4] [10]. In the PC3 tumor xenograft model, when AZD8186 was dosed in the presence of 1-aminobenzotriazole (which increases drug exposure by inhibiting cytochrome P450-mediated clearance), substantial downregulation of both 3-hydroxy-3-methylglutaryl-coenzyme A synthase 1 and isopentenyl-diphosphate delta isomerase 1 proteins was observed [4]. The degree of downregulation correlated with the duration of pathway suppression and therapeutic efficacy.

Nucleotide Pool Depletion and Amino Acid Flux Alterations

AZD8186 treatment induced significant alterations in nucleotide biosynthesis and amino acid metabolism in phosphatase and tensin homolog-null tumor models. Metabolomic analysis revealed changes in key carbon pathways, nucleotide pools, and amino acid biosynthesis following phosphoinositide 3-kinase beta inhibition [4] [10]. The compound caused alterations in nucleotide pool balance, which contributed to cell stress induction and therapeutic benefit [4].

Treatment with AZD8186 upregulated pyruvate dehydrogenase kinase 4 and increased pyruvate dehydrogenase phosphorylation at serine 293 and serine 300 residues, indicating reduced carbon flux into the tricarboxylic acid cycle [4] [10]. This metabolic reprogramming was accompanied by significant reductions in oxygen consumption rates measured by Seahorse analysis, confirming impaired cellular respiration [4]. The compound also caused increases in phosphorylation of replication protein A 32 and gamma-H2AX, indicating replication stress and deoxyribonucleic acid damage associated with nucleotide pool depletion [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

457.18131261 g/mol

Monoisotopic Mass

457.18131261 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AIQ4OWD0RA

Wikipedia

Azd-8186

Dates

Last modified: 08-15-2023
1: Barlaam B, Cosulich S, Degorce S, Fitzek M, Green S, Hancox U, Lambert-Van Der Brempt C, Lohmann JJ, Maudet M, Morgentin R, Pasquet MJ, Peru A, Plé P, Saleh T, Vautier M, Walker M, Ward L, Warin N. Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chrom ene-6-carboxamide (AZD8186): A Potent and Selective Inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers. J Med Chem. 2014 Dec 16. [Epub ahead of print] PubMed PMID: 25514658.
2: Hancox U, Cosulich S, Hanson L, Trigwell C, Lenaghan C, Ellston R, Dry H, Crafter C, Barlaam B, Fitzek M, Smith PD, Ogilvie D, D'Cruz C, Castriotta L, Wedge SR, Ward L, Powell S, Lawson M, Davies BR, Harrington EA, Foster E, Cumberbatch M, Green S, Barry ST. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN deficient breast and prostate tumour alone and in combination with docetaxel. Mol Cancer Ther. 2014 Nov 14. pii: molcanther.0406.2014. [Epub ahead of print] PubMed PMID: 25398829.
3: Marques RB, Aghai A, de Ridder CM, Stuurman D, Hoeben S, Boer A, Ellston RP, Barry ST, Davies BR, Trapman J, van Weerden WM. High Efficacy of Combination Therapy Using PI3K/AKT Inhibitors with Androgen Deprivation in Prostate Cancer Preclinical Models. Eur Urol. 2014 Sep 11. pii: S0302-2838(14)00806-9. doi: 10.1016/j.eururo.2014.08.053. [Epub ahead of print] PubMed PMID: 25220373.

Explore Compound Types